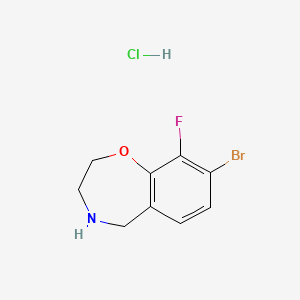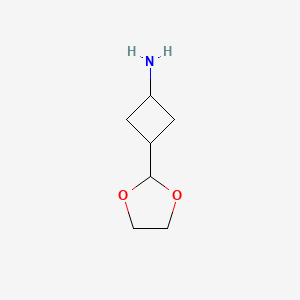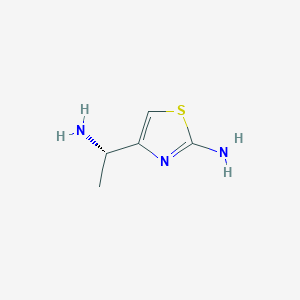
(S)-4-(1-Aminoethyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminoethyl)thiazol-2-amine is a chiral compound with a thiazole ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with amines under controlled conditions. One common method involves the use of (S)-4-chlorothiazole-2-amine as a starting material, which is then reacted with an appropriate amine to introduce the aminoethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(S)-4-(1-Aminoethyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-4-(1-Aminoethyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
作用机制
The mechanism of action of (S)-4-(1-Aminoethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- (S)-5-(1-Aminoethyl)thiazol-2-amine
- ®-4-(1-Aminoethyl)thiazol-2-amine
- (S)-4-(1-Hydroxyethyl)thiazol-2-amine
Uniqueness
(S)-4-(1-Aminoethyl)thiazol-2-amine is unique due to its specific chiral configuration and the presence of both an aminoethyl group and a thiazole ring. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminoethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8)/t3-/m0/s1 |
InChI 键 |
XHRDXPTWYNDGKL-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](C1=CSC(=N1)N)N |
规范 SMILES |
CC(C1=CSC(=N1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


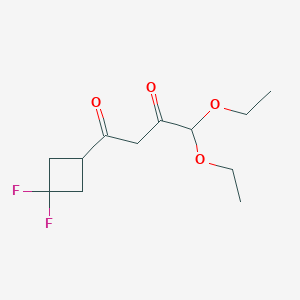
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)

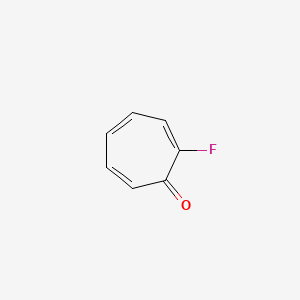
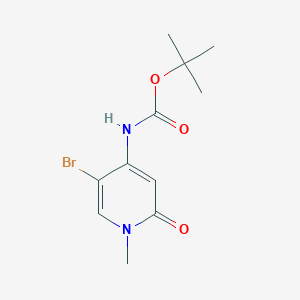
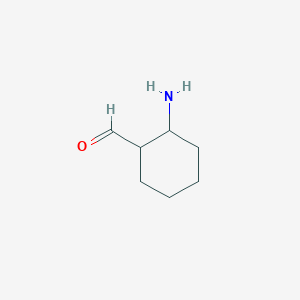
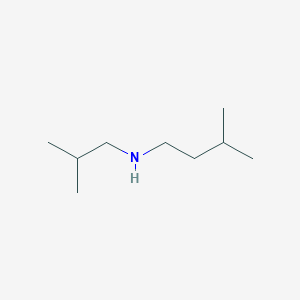
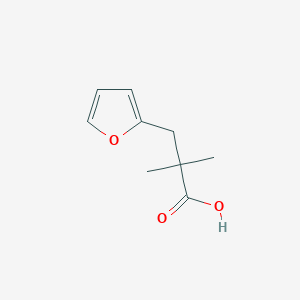

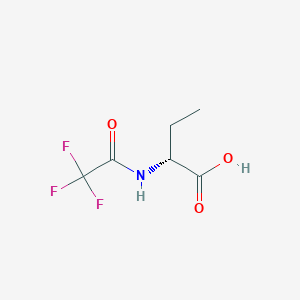
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)
